molecular formula C7H7N5OS B2871868 3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one

3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2871868
M. Wt: 209.23 g/mol
InChI Key: MQKUSFIXNVZLSY-UHFFFAOYSA-N
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Description

The compound “3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one” is also known as “3,4-diamino-6-(thiophen-2-yl)-1,2,4-triazin-5(4H)-one hydrochloride”. It has a CAS number of 197793-86-5 .

Scientific Research Applications

Synthesis and Material Applications

Triazines have been synthesized through various methods, demonstrating their adaptability in material science. For instance, triazine derivatives have been prepared by reactions of dicyandiamide with nitriles under microwave irradiation, showcasing a green procedure due to the reduction in solvent use and simplicity of the procedure (Díaz‐Ortiz et al., 2004). Furthermore, the solid-state structures of certain triazine derivatives have been explored, highlighting their potential in forming supramolecular assemblies with various dicarboxylic acids, which could be of interest in the development of new materials (Nandy et al., 2016).

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, triazine derivatives have been synthesized and evaluated for their antibacterial activity, underscoring the potential of these compounds in drug development (Solankee et al., 2004). Additionally, triazine-based fluorescent probes have been developed for the selective and ultrafast detection of nitrophenol in water, an application crucial for environmental monitoring (Das & Mandal, 2018).

Optoelectronic Properties

The optoelectrochemical properties of copolymers derived from triazine-based monomers have been investigated, revealing their potential in electronic and photonic devices (Ak & Toppare, 2009). This highlights the role of triazine derivatives in the development of materials with novel electronic properties.

Properties

IUPAC Name

3,4-diamino-6-thiophen-2-yl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5OS/c8-7-11-10-5(6(13)12(7)9)4-2-1-3-14-4/h1-3H,9H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKUSFIXNVZLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N(C2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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